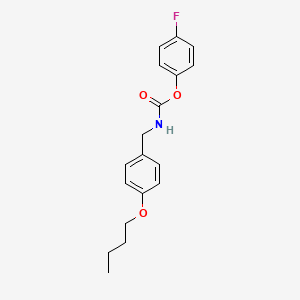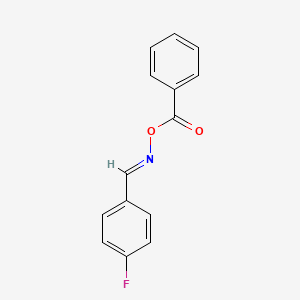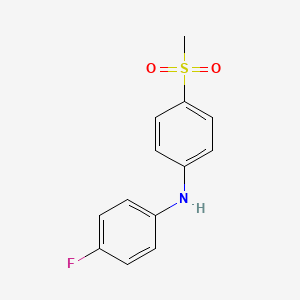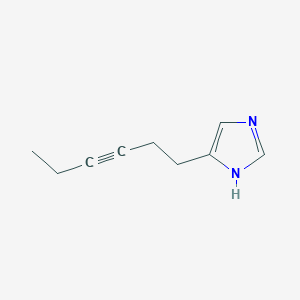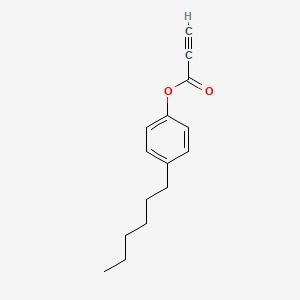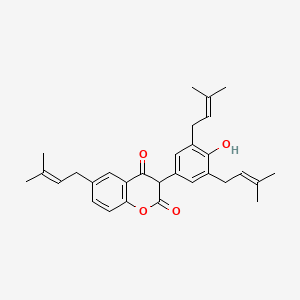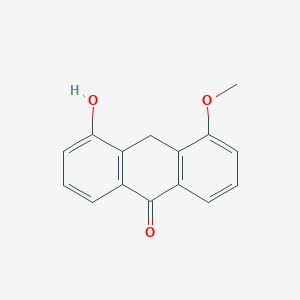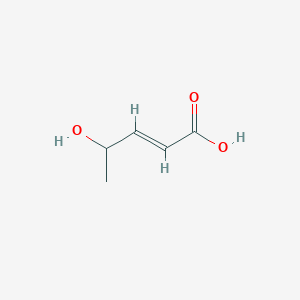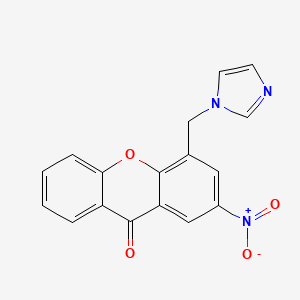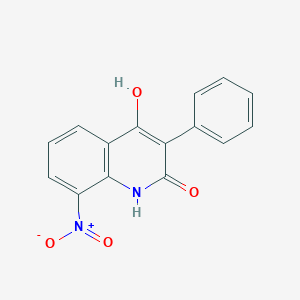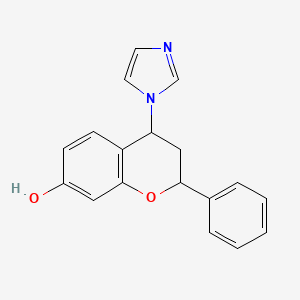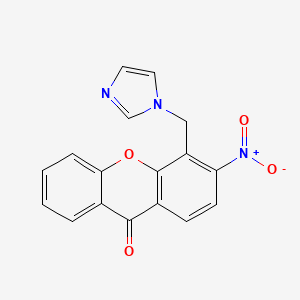
4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse applications in various fields such as medicine, synthetic chemistry, and industry
Preparation Methods
The synthesis of 4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one involves several steps. One common method includes the cyclization of amido-nitriles under mild reaction conditions. This process is typically catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Chemical Reactions Analysis
4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with various biological targets . In industry, it is used in the production of dyes and pigments due to its unique structural features .
Mechanism of Action
The mechanism of action of 4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound allows it to bind to various enzymes and receptors through weak interactions, leading to a range of biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
4-Imidazol-1-ylmethyl-3-nitroxanthen-9-one can be compared with other imidazole derivatives such as tinidazole, metronidazole, and ornidazole. These compounds share similar structural features but differ in their specific applications and biological activities. For instance, while tinidazole is primarily used as an antiprotozoal agent, this compound is being explored for its broader range of applications, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C17H11N3O4 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C17H11N3O4/c21-16-11-3-1-2-4-15(11)24-17-12(16)5-6-14(20(22)23)13(17)9-19-8-7-18-10-19/h1-8,10H,9H2 |
InChI Key |
SRBZAHSXFAWSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)[N+](=O)[O-])CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


